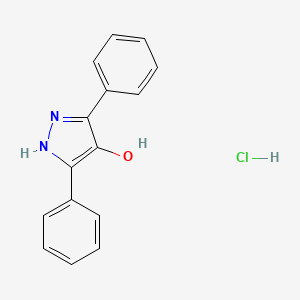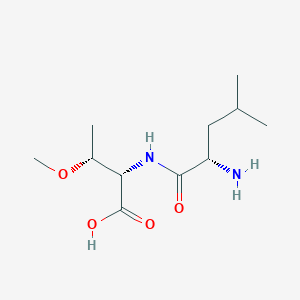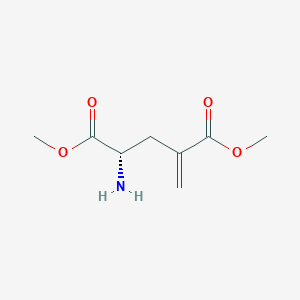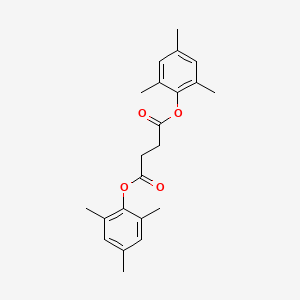![molecular formula C21H24N4O3 B14592972 Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61454-19-1](/img/structure/B14592972.png)
Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is a complex organic compound that features a unique structure combining glycyl and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide typically involves multiple steps, starting with the preparation of the indole derivative. The benzyloxy group is introduced via a benzylation reaction, followed by the formation of the indole ring through cyclization reactions. The final step involves coupling the indole derivative with glycylglycine under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The indole ring can be reduced under specific conditions to yield a dihydroindole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The glycylglycine portion may facilitate the compound’s binding to proteins and other macromolecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycylglycine: A simpler dipeptide that serves as a buffer in biological systems.
N-[4-(benzyloxy)phenyl]glycinamide: Another compound with a benzyloxy group, used in pharmacological studies.
Uniqueness
Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide is unique due to its combination of an indole ring and a glycylglycine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
61454-19-1 |
|---|---|
Molekularformel |
C21H24N4O3 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-amino-N-[2-oxo-2-[2-(5-phenylmethoxy-1H-indol-3-yl)ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C21H24N4O3/c22-11-20(26)25-13-21(27)23-9-8-16-12-24-19-7-6-17(10-18(16)19)28-14-15-4-2-1-3-5-15/h1-7,10,12,24H,8-9,11,13-14,22H2,(H,23,27)(H,25,26) |
InChI-Schlüssel |
INHMUOJWQDOXOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)


![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)

![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

